molecular formula C12H7BrO2 B12146655 2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione CAS No. 30100-33-5

2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12146655
CAS No.: 30100-33-5
M. Wt: 263.09 g/mol
InChI Key: DCXJTWHQLXIVPH-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- is a chemical compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- typically involves the bromination of phenyl-substituted cyclohexadiene-1,4-dione. One common method includes the use of bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the controlled addition of bromine to the precursor compound in large reaction vessels. The reaction conditions are carefully monitored to ensure high yield and purity. The final product is then subjected to various purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various chemical processes. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Similar structure but lacks the bromine substitution.

    2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Contains tert-butyl groups instead of bromophenyl.

    2,5-Cyclohexadiene-1,4-dione, 2,5-bis(4-bromophenyl)-: Contains two bromophenyl groups.

Uniqueness

The presence of the bromophenyl group in 2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- makes it unique compared to its analogs.

Properties

CAS No.

30100-33-5

Molecular Formula

C12H7BrO2

Molecular Weight

263.09 g/mol

IUPAC Name

2-(4-bromophenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H7BrO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H

InChI Key

DCXJTWHQLXIVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C=CC2=O)Br

Origin of Product

United States

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